molecular formula C13H16ClNO5S B12831756 4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine

4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine

Cat. No.: B12831756
M. Wt: 333.79 g/mol
InChI Key: KBHVUJGCZXFVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine is a morpholine derivative characterized by a sulfonyl group attached to a substituted phenyl ring. The phenyl ring features a chlorine atom at the 3-position and an oxiran-2-ylmethoxy (epoxide-containing) group at the 4-position. Notably, the oxiran (epoxide) moiety introduces reactivity that may enable further functionalization or biological interactions.

Properties

Molecular Formula

C13H16ClNO5S

Molecular Weight

333.79 g/mol

IUPAC Name

4-[3-chloro-4-(oxiran-2-ylmethoxy)phenyl]sulfonylmorpholine

InChI

InChI=1S/C13H16ClNO5S/c14-12-7-11(1-2-13(12)20-9-10-8-19-10)21(16,17)15-3-5-18-6-4-15/h1-2,7,10H,3-6,8-9H2

InChI Key

KBHVUJGCZXFVTR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OCC3CO3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine typically involves the reaction of 3-chloro-4-hydroxybenzenesulfonyl chloride with morpholine in the presence of a base. The resulting intermediate is then reacted with epichlorohydrin to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst .

Major Products

The major products formed from these reactions include diols from epoxide ring opening, sulfides from sulfonyl group reduction, and various substituted derivatives from nucleophilic substitution reactions .

Scientific Research Applications

Biological Activities

Research has demonstrated that 4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine exhibits significant antimicrobial properties against both standard and multi-resistant strains of bacteria and fungi. The morpholine ring is believed to enhance biological activity by allowing the compound to interact effectively with enzymes or receptors within microbial cells.

Antimicrobial Efficacy

Studies have shown that this compound can inhibit the growth of various pathogens. Notably, it has been tested against:

  • Gram-positive bacteria such as Staphylococcus aureus.
  • Gram-negative bacteria including Escherichia coli.
  • Fungi like Candida albicans.

The Minimum Inhibitory Concentration (MIC) values obtained from these studies indicate that this compound is effective at lower concentrations compared to traditional antibiotics.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step synthetic routes. Key steps may include:

  • Formation of the morpholine ring through cyclization reactions.
  • Introduction of the sulfonyl group , often utilizing sulfonation reactions.
  • Synthesis of the epoxide moiety , which can be achieved through reactions involving peracids or halogenated compounds.

These synthetic pathways require precise control over reaction conditions such as temperature and solvent choice to optimize yield and purity.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. Results indicated that this compound exhibited significant antibacterial activity with lower MIC values compared to conventional antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of the compound on breast cancer cell lines. The findings revealed that it not only inhibited cell proliferation but also induced apoptosis pathways, suggesting potential applications in cancer therapy.

Mechanism of Action

The mechanism of action of 4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physical Properties

The following table summarizes key structural and physical properties of 4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine and related compounds:

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Features Reference
This compound 3-Cl, 4-(oxiran-2-ylmethoxy) N/A N/A Epoxide group, discontinued
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-OCH₃ 109–110 ~285 Methoxy group, higher polarity
4-[(2-Methoxyphenyl)sulfonyl]morpholine 2-OCH₃ 85–86 ~285 Substituent position variation
4-((4-(Tetrahydrofuran-2-yl)phenyl)sulfonyl)morpholine (4m) 4-(Tetrahydrofuran-2-yl) N/A ~337 Tetrahydrofuran group, 82% yield
4-(4-((3-Phenylpropyl)sulfonyl)phenyl)morpholine (11c) 4-(3-Phenylpropylsulfonyl) N/A ~415 Alkyl chain, 90% yield
4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine Oxazole core with 3-Cl and 4-Cl substituents N/A 439.3 Dual chlorides, XLogP3 = 4.5
4-[[4-(2-Bromoethoxy)phenyl]sulfonyl]morpholine 4-(2-Bromoethoxy) N/A 350.23 Bromoethoxy group
Key Observations:
  • Substituent Position and Polarity : The position of methoxy substituents (para vs. ortho) significantly affects melting points, with 4-[(2-methoxyphenyl)sulfonyl]morpholine (85–86°C) being less thermally stable than its para-substituted counterpart (109–110°C) .
  • Lipophilicity : The oxazole-containing derivative (XLogP3 = 4.5) is more lipophilic than methoxy-substituted analogs, suggesting better membrane permeability .

Stability and Commercial Viability

  • Discontinuation of Target Compound : The discontinued status may relate to instability of the epoxide group under storage conditions or difficulties in large-scale synthesis .

Biological Activity

4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine is a complex organic compound notable for its unique molecular structure, which includes a morpholine ring, a sulfonyl group, and an epoxide (oxirane) moiety. Its chemical formula is C18H16ClO6S\text{C}_{18}\text{H}_{16}\text{Cl}\text{O}_{6}\text{S} and it has been of interest in medicinal chemistry due to its potential biological activities, particularly antimicrobial properties.

The synthesis of this compound typically involves multi-step synthetic routes that require specific conditions such as controlled temperatures and the use of solvents to optimize yield and purity. Common reagents used in these reactions include sodium borohydride for reductions and various acids or bases for facilitating epoxide opening.

PropertyValue
Molecular FormulaC₁₈H₁₆ClO₆S
Molecular Weight431.287 g/mol
LogP4.462
PSA86.040

Biological Activity

Research indicates that this compound exhibits significant antimicrobial activity against both standard and multi-resistant strains of bacteria and fungi. The presence of the morpholine ring is often associated with enhanced biological activity due to its ability to interact with biological targets such as enzymes or receptors .

Antimicrobial Efficacy

Studies have shown that this compound can modulate enzyme activities and influence cellular pathways, which is crucial for understanding its mechanism of action. For example, in vitro studies have demonstrated that it has potent activity against various Gram-positive and Gram-negative bacteria, with IC₅₀ values comparable to or better than established antibiotics .

Case Studies

  • Antibacterial Activity : A study conducted on similar morpholine derivatives indicated that compounds with a sulfonamide structure exhibited strong antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The compound's unique structure may contribute to its enhanced efficacy compared to simpler derivatives .
  • Mechanism of Action : In silico docking studies have suggested that this compound interacts effectively with bacterial transpeptidase enzymes, which are critical for bacterial cell wall synthesis. This interaction correlates well with observed antibacterial activity .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of several morpholine derivatives compared to this compound:

Compound NameStructure FeaturesBiological ActivityUnique Properties
4-Amino-N-(2-morpholinoethyl)-benzene-sulfonamideMorpholine + SulfonamideAntimicrobialStronger antibacterial activity
3-Chloro-N-(morpholin-4-yl)-benzenesulfonamideChlorophenol + MorpholineAntimicrobialEnhanced solubility
This compound Epoxide + SulfonamideSignificant antimicrobialUnique reactivity patterns

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.